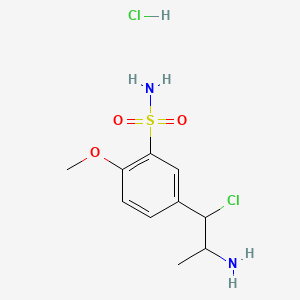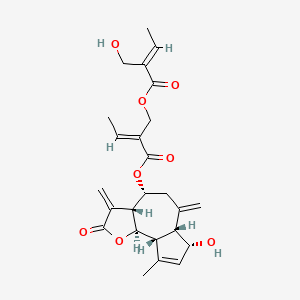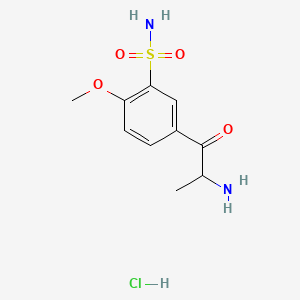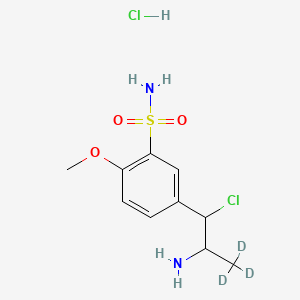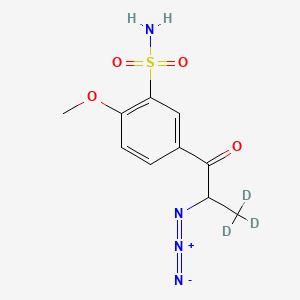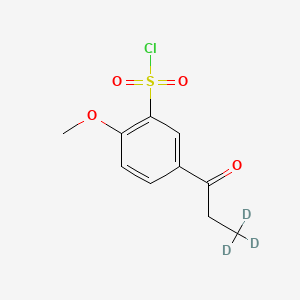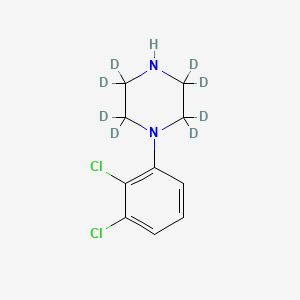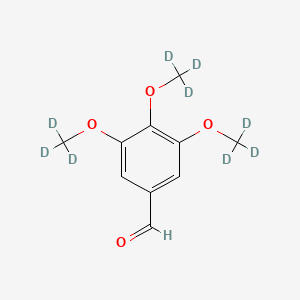![molecular formula C13H10FNO B562506 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 CAS No. 1185243-77-9](/img/structure/B562506.png)
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is a biochemical used for proteomics research . It has a molecular weight of 219.25 and a molecular formula of C13H6D4FNO . It is the labelled analogue of 4-{[(p-Fluorophenyl)imino]methyl}phenol .
Molecular Structure Analysis
The molecular structure of “4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is represented by the formula C13H6D4FNO . The InChI representation of the molecule isInChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D . Physical And Chemical Properties Analysis
“4-{[(p-Fluorophenyl)imino]methyl}phenol-d4” is a solid substance that is soluble in methanol . It should be stored at -20° C .Applications De Recherche Scientifique
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) is a significant fluorophoric platform for developing chemosensors for various analytes, including metal ions (Zn2+, Cu2+, Al3+, Mg2+, and Hg2+), anions (N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, and AsO33−), and neutral molecules (mandelic acid, cysteine, and glutathione). DFP-based chemosensors exhibit high selectivity and sensitivity, presenting a promising area for the development of more sensitive and selective chemosensors utilizing platforms like 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 (Roy, 2021).
Heterocyclic Compounds Synthesis
The reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) showcases their importance as building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of such derivatives underlines the potential of using 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 as a precursor in synthesizing novel heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Natural Phenolics and Plant Growth Regulation
Natural sources and bioactivities of phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, play crucial roles in plant functions including defensive systems and growth. By understanding the effects of natural phenolics on plant growth and tumor formation, research into synthetic phenolics like 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 could contribute to developing strategies for regulating plant growth and preventing tumorigenesis (Zhao et al., 2020).
Sorption and Environmental Fate
Studies on the sorption of phenolic compounds, such as 2,4-D and other phenoxy herbicides, to soil, organic matter, and minerals provide insights into the environmental fate of synthetic phenolics. Understanding the sorption behavior and environmental interactions of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 could enhance the prediction of its persistence and bioavailability in environmental matrices (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Potential Applications
Phenolic compounds like Chlorogenic Acid (CGA) are known for their antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. The study of CGA and similar phenolics opens up avenues for researching the potential antioxidant and protective effects of synthetic compounds such as 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 in biological systems (Naveed et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJGDYPPLXJFF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=CC2=CC=C(C=C2)O)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661978 |
Source


|
| Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 | |
CAS RN |
1185243-77-9 |
Source


|
| Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



